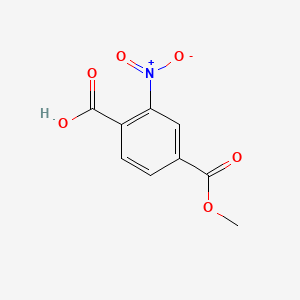

4-(Methoxycarbonyl)-2-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycarbonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULISSQANNKDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619858 | |

| Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55737-66-1 | |

| Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methoxycarbonyl)-2-nitrobenzoic Acid

This guide provides a comprehensive technical overview of 4-(Methoxycarbonyl)-2-nitrobenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, spectral characteristics, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Introduction: A Molecule of Interest

This compound, with the PubChem CID 21906474, is an aromatic carboxylic acid bearing both a nitro group and a methoxycarbonyl (methyl ester) group.[1] Its structure, a substituted benzoic acid, positions it as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential applications in pharmaceuticals and materials science. The interplay of the electron-withdrawing nitro group and the ester functionality on the aromatic ring dictates its reactivity and chemical behavior.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in reactions, and purification.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 55737-66-1 | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Insoluble in water. | [2] |

| Storage Temperature | Keep Cold | [2] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is a conceptual outline based on the selective hydrolysis of a diester. The precise reaction conditions would require experimental optimization.

-

Reaction Setup: To a solution of dimethyl 2-nitroterephthalate (1 equivalent) in a mixture of methanol and water, add a solution of sodium hydroxide (1 equivalent) dropwise at room temperature.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-acid product.

-

Work-up: Upon completion, the methanol is removed under reduced pressure. The aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified with a dilute solution of hydrochloric acid until a precipitate is formed.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Selective Hydrolysis: The use of one equivalent of sodium hydroxide is crucial for the selective hydrolysis of one of the two ester groups. The nitro group's electron-withdrawing effect can influence the reactivity of the adjacent ester group, potentially allowing for regioselective hydrolysis.

-

Solvent System: A mixture of methanol and water is often used for hydrolysis reactions to ensure the solubility of both the organic substrate and the inorganic base.

-

Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous solutions.

Spectroscopic Characterization

Direct experimental spectroscopic data for this compound is not widely published. However, the expected spectral features can be predicted based on the analysis of its functional groups and comparison with closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets and doublets of doublets). The proton ortho to the nitro group is expected to be the most downfield.

-

Methoxy Protons (3H): The methyl group of the ester will appear as a sharp singlet, likely in the region of δ 3.9-4.1 ppm.

-

Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbons: Two signals are expected for the carbonyl carbons of the carboxylic acid and the ester, likely in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

-

Methoxy Carbon: A signal for the methoxy carbon should appear around δ 52-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid and Ester): Two distinct carbonyl stretching vibrations are anticipated. The carboxylic acid C=O stretch will likely appear around 1700-1725 cm⁻¹, while the ester C=O stretch will be at a slightly higher frequency, around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-O Stretch (Ester and Carboxylic Acid): C-O stretching bands will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 225 would be expected. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 194), the carboxyl group (-COOH, m/z 180), and potentially the nitro group (-NO₂, m/z 179).

Reactivity and Chemical Logic

The chemical reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the nitro group, and the methyl ester.

Caption: Reactivity profile of this compound.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide formation. These reactions provide a handle for further molecular elaboration.

-

Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in the synthesis of many pharmaceutical and dye intermediates, as it introduces a nucleophilic amino group.

-

Aromatic Ring: The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Applications in Research and Development

Substituted nitrobenzoic acids are crucial intermediates in various fields of chemical synthesis.

-

Pharmaceutical Synthesis: The reduction of the nitro group to an amine provides a key intermediate for the synthesis of a wide range of biologically active molecules. The resulting aminobenzoic acid derivatives are precursors to various pharmaceuticals.

-

Dye and Pigment Industry: Nitroaromatic compounds are often used in the synthesis of dyes and pigments. The nitro group acts as a chromophore, and its conversion to an amino group allows for diazotization and coupling reactions to produce azo dyes. For instance, the related compound 2-Nitroterephthalic Acid-1-Methyl Ester is a precursor for Pigment Red 188.[3]

-

Materials Science: The rigid, substituted aromatic core of this molecule can be incorporated into polymers and other materials to impart specific thermal or electronic properties.

Safety and Handling

A Material Safety Data Sheet (MSDS) is available for 2-NITRO-4-METHOXYCARBONYL BENZOIC ACID (CAS 55737-66-1).[4] As with all laboratory chemicals, it should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules in the pharmaceutical, dye, and materials science industries. While detailed experimental data for this specific compound is not extensively documented in public literature, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups and analogous structures. This guide provides a solid foundation for researchers and developers to understand and utilize this compound in their synthetic endeavors.

References

4-(Methoxycarbonyl)-2-nitrobenzoic acid structural analysis

An In-depth Technical Guide Topic: 4-(Methoxycarbonyl)-2-nitrobenzoic acid Structural Analysis

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth analysis of the structural elucidation of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to offer a narrative grounded in expertise, explaining the causal logic behind experimental choices and demonstrating how a multi-technique approach forms a self-validating system for structural confirmation.

Introduction: The Molecular Blueprint

This compound is a bespoke chemical entity of significant interest in synthetic chemistry. Its molecular architecture, featuring a carboxylic acid, a methyl ester, and a nitro group strategically positioned on a benzene ring, makes it a versatile precursor in the synthesis of complex organic molecules, including novel pharmaceutical agents. The molecular formula is C₉H₇NO₆, and it has a molecular weight of approximately 225.15 g/mol .[1][2] An unambiguous and thorough structural characterization is not merely a quality control checkpoint; it is the foundational bedrock upon which all subsequent research and development rests. Ensuring the precise connectivity and stereochemistry is paramount for reproducible and reliable outcomes.

Core Methodologies for Structural Elucidation

A singular analytical technique is insufficient to fully characterize a molecule of this complexity. Instead, we rely on a synergistic suite of spectroscopic and spectrometric methods. Each provides a unique and orthogonal piece of data, which, when combined, creates a high-fidelity structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing definitive insights into the carbon-hydrogen framework.

Expertise & Causality: We employ both ¹H and ¹³C NMR to build a complete picture. The chemical shifts (δ) are dictated by the electronic environment of each nucleus. The highly electron-withdrawing nitro (-NO₂) and carbonyl (-COOH, -COOCH₃) groups will deshield adjacent nuclei, shifting their signals downfield (to higher ppm values).

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum allows us to identify and quantify every unique proton in the molecule. For this compound, we anticipate four distinct signals. The three aromatic protons will form a complex splitting pattern due to spin-spin coupling, a direct consequence of their relative positions (ortho, meta).

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often broad due to chemical exchange. |

| ~8.5 | Doublet | 1H | H-3 | Positioned ortho to two strongly withdrawing groups (nitro and carboxylic acid), resulting in significant deshielding. |

| ~8.3 | Doublet of Doublets | 1H | H-5 | Coupled to both H-3 and H-6, and deshielded by the para-nitro and ortho-methoxycarbonyl groups. |

| ~8.1 | Doublet | 1H | H-6 | Primarily influenced by the adjacent methoxycarbonyl group. |

| ~4.0 | Singlet | 3H | -OCH₃ | These protons are isolated, lacking adjacent protons to couple with, hence appearing as a sharp singlet. |

¹³C NMR Spectroscopy: The Carbon Backbone

This technique provides a count of the unique carbon atoms and information about their chemical nature (e.g., C=O, aromatic C-H, aromatic C-quaternary).

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~167 | -C OOH | Carbonyl carbon of the carboxylic acid, typically found in this downfield region. |

| ~165 | -C OOCH₃ | Carbonyl carbon of the ester, slightly upfield from the acid carbonyl. |

| ~149 | C-2 | Quaternary carbon directly attached to the electron-withdrawing nitro group. |

| ~136-125 | Aromatic C-H | Aromatic carbons bonded to hydrogen. |

| ~135 & ~132 | Aromatic C-Quaternary | Quaternary carbons at positions 1 and 4. |

| ~53 | -OC H₃ | The sp³ hybridized methyl carbon of the ester group. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Insert the tube into the NMR spectrometer.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

-

Integrate the ¹H signals and assign all peaks in both spectra.

Mass Spectrometry (MS): The Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis (HRMS), the elemental composition. This technique is confirmatory and essential for validating the molecular formula derived from other methods.

Expertise & Causality: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecular ion, typically as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species. The monoisotopic mass of C₉H₇NO₆ is 225.02734 Da.[3] HRMS should confirm this mass to within a few parts per million (ppm), providing high confidence in the elemental formula. Fragmentation patterns can also offer structural clues, such as the characteristic loss of the methoxy group (-OCH₃, 31 Da) or the nitro group (-NO₂, 46 Da).[2]

Experimental Protocol: High-Resolution MS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes across a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the m/z of the molecular ion peak. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula C₉H₇NO₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: The spectrum of this compound will be a superposition of the characteristic absorptions of its constituent parts. The presence of two distinct carbonyl groups (acid and ester) and a nitro group provides a unique and easily identifiable fingerprint.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1735 | C=O Stretch | Methyl Ester |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1530 (asymmetric), ~1350 (symmetric) | N-O Stretch | Nitro Group |

| ~1280 | C-O Stretch | Ester and Carboxylic Acid |

Note: These values are adapted from standard IR correlation tables and data for similar compounds.[4][5][6]

Workflow for FT-IR Sample Analysis (ATR)

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

X-ray Crystallography: The Definitive 3D Structure

While the spectroscopic methods described above define the molecular constitution, single-crystal X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state.[7] It is the ultimate arbiter of structure.

Expertise & Causality: This technique would not only confirm the atomic connectivity but also provide precise bond lengths, bond angles, and torsional angles. For this molecule, it would definitively establish the relative orientations of the three substituent groups on the benzene ring. Steric hindrance between the adjacent carboxylic acid and nitro groups would likely force them out of the plane of the benzene ring, a detail that crystallography can precisely quantify. A study on the related isomer, 2-Methoxycarbonyl-6-nitrobenzoic acid, revealed significant out-of-plane dihedral angles for all three substituents, a phenomenon highly likely in the target molecule as well.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow diffraction-quality single crystals, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Mount the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.

The Self-Validating System: A Triad of Trust

The power of this analytical approach lies not in any single technique but in their logical interdependence. This creates a self-validating system where each result must be consistent with the others.

Expertise & Causality: The molecular formula confirmed by HRMS must be explainable by the NMR data (the number of protons and carbons) and the functional groups identified by FT-IR. The fragments seen in the mass spectrum must correspond to logical cleavages of the structure proposed by NMR. X-ray crystallography, if performed, provides the ultimate validation of the connectivity deduced from spectroscopy. Any inconsistency in this web of data signals an error in interpretation or an issue with sample purity, ensuring a trustworthy and robust final structure.

Logical Relationship of Analytical Techniques

Caption: Interlocking data from orthogonal techniques for structural validation.

References

- 1. This compound | C9H7NO6 | CID 21906474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 55737-66-1 | Benchchem [benchchem.com]

- 3. PubChemLite - this compound (C9H7NO6) [pubchemlite.lcsb.uni.lu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Synthesis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxycarbonyl)-2-nitrobenzoic acid is a key building block in medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a methyl ester, and a nitro group, offers versatile handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this valuable compound. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-proven experimental protocols, and present comparative data to inform strategic synthetic planning. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a comprehensive and practical resource for professionals in the field.

Introduction: Significance and Applications

This compound, also known as 2-nitroterephthalic acid 4-methyl ester, is a crucial intermediate in the synthesis of a variety of pharmacologically active agents and functional materials. The strategic placement of its functional groups allows for selective transformations. For instance, the nitro group can be readily reduced to an amine, opening pathways to a diverse range of heterocyclic compounds and amides. The carboxylic acid and methyl ester moieties provide orthogonal handles for amide bond formation, esterification, or hydrolysis, enabling the construction of complex molecules with precise control. Its applications in drug development are notable, serving as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.

Primary Synthesis Pathway: From Dimethyl Terephthalate

The most common and economically viable route to this compound commences with the readily available and inexpensive starting material, dimethyl terephthalate. This pathway involves two key transformations: regioselective nitration followed by selective monohydrolysis of the resulting diester.

Step 1: Regioselective Nitration of Dimethyl Terephthalate

The introduction of a nitro group onto the aromatic ring of dimethyl terephthalate is the critical first step. The ester groups are moderately deactivating and meta-directing. However, the reaction conditions can be controlled to achieve regioselective nitration at the 2-position.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich aromatic ring of dimethyl terephthalate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields dimethyl 2-nitroterephthalate.

Experimental Protocol: Synthesis of Dimethyl 2-nitroterephthalate [1][2]

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 10 g of dimethyl terephthalate to 50 mL of concentrated sulfuric acid.

-

While maintaining the temperature below 20°C, slowly add 5 mL of fuming nitric acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into 100 mL of ice-water with vigorous stirring.

-

A white solid, dimethyl 2-nitroterephthalate, will precipitate. Collect the solid by vacuum filtration.

-

Wash the filter cake with a saturated sodium bicarbonate solution until the pH of the filtrate is approximately 8, followed by washing with water.

-

Dry the resulting white solid to obtain dimethyl 2-nitroterephthalate. The expected yield is approximately 80-83%.[1]

Causality of Experimental Choices:

-

Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst to generate the reactive nitronium ion.

-

Fuming Nitric Acid: A stronger nitrating agent than concentrated nitric acid, ensuring efficient nitration.

-

Low Temperature (Ice Bath): Controls the exothermic reaction and minimizes the formation of dinitrated and other side products.

-

Pouring into Ice-Water: Precipitates the product, which is insoluble in water, while the acid catalyst and any unreacted starting material remain in the aqueous solution.

-

Sodium Bicarbonate Wash: Neutralizes any residual acid, which is crucial for the stability of the ester groups in the subsequent step.

Step 2: Selective Monohydrolysis of Dimethyl 2-nitroterephthalate

The second step involves the selective hydrolysis of one of the two methyl ester groups of dimethyl 2-nitroterephthalate. The key to this transformation is achieving monohydrolysis without proceeding to the dicarboxylic acid. The nitro group's electron-withdrawing nature influences the reactivity of the adjacent ester group.

Mechanism: The hydrolysis is typically carried out under basic conditions. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide ion as a leaving group. The resulting carboxylate is then protonated during the acidic workup to yield the final carboxylic acid product. Achieving selectivity can be challenging, but by carefully controlling the stoichiometry of the base and the reaction temperature, monohydrolysis can be favored.

Experimental Protocol: Synthesis of this compound [3][4]

-

Dissolve dimethyl 2-nitroterephthalate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise while maintaining the low temperature.

-

Stir the reaction mixture at 0°C for 30-60 minutes. Monitor the reaction progress by TLC.

-

After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The product, this compound, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Causality of Experimental Choices:

-

One Equivalent of Base: Stoichiometric control is crucial to favor monohydrolysis over di-hydrolysis.

-

Low Temperature (0°C): Reduces the reaction rate, allowing for better control and selectivity. It minimizes the hydrolysis of the second ester group.[3]

-

THF/Water Solvent System: THF helps to dissolve the organic substrate, while water is necessary for the hydrolysis reaction, creating a semi-two-phase system that can enhance selectivity.[3]

-

Acidic Workup: Protonates the carboxylate salt formed during the reaction to yield the final carboxylic acid product.

Synthesis Pathway Diagram

Caption: Primary synthesis route to this compound.

Alternative Synthesis Pathways

While the route from dimethyl terephthalate is the most common, alternative pathways exist, which may be advantageous in specific contexts, such as the availability of starting materials or the need to avoid certain reagents.

Pathway 2: Oxidation of Methyl 4-formyl-3-nitrobenzoate

This route begins with methyl 4-formyl-3-nitrobenzoate. The aldehyde functional group can be selectively oxidized to a carboxylic acid.

Mechanism: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and effective reagent is potassium permanganate (KMnO₄) under basic conditions. The permanganate ion attacks the aldehyde, and through a series of steps involving a manganate ester intermediate, the aldehyde is oxidized to the carboxylate. Acidic workup then yields the carboxylic acid. Other oxidizing agents like chromium trioxide (in the Jones oxidation) can also be employed.

Experimental Protocol: Oxidation of Methyl 4-formyl-3-nitrobenzoate

-

Dissolve methyl 4-formyl-3-nitrobenzoate in a suitable solvent like aqueous acetone or a mixture of t-butanol and water.

-

Add a solution of potassium permanganate slowly to the stirred solution. The reaction is often exothermic and may require cooling.

-

Stir the mixture until the characteristic purple color of the permanganate disappears, indicating its consumption.

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Pathway 3: Esterification of 4-Carboxy-2-nitrobenzoic Acid

If 4-carboxy-2-nitrobenzoic acid (2-nitroterephthalic acid) is available, the target molecule can be synthesized through a selective mono-esterification.

Mechanism: Fischer-Speier esterification is a classic method for this transformation.[5][6] The dicarboxylic acid is heated in methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, making it more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the methyl ester is formed. Controlling the reaction conditions (e.g., amount of methanol, reaction time) is key to achieving mono-esterification.

Experimental Protocol: Fischer-Speier Esterification of 4-Carboxy-2-nitrobenzoic Acid [6]

-

Suspend 4-carboxy-2-nitrobenzoic acid in a large excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux the mixture for several hours. Monitor the reaction by TLC.

-

After the reaction reaches the desired level of mono-esterification, cool the mixture.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted dicarboxylic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Transformations | Advantages | Disadvantages |

| Primary | Dimethyl Terephthalate | Regioselective Nitration, Selective Monohydrolysis | Inexpensive and readily available starting material. High overall yield. | Requires careful control of reaction conditions for selectivity. |

| Alternative 1 | Methyl 4-formyl-3-nitrobenzoate | Oxidation of Aldehyde | High selectivity in the oxidation step. | Starting material may be less accessible and more expensive. |

| Alternative 2 | 4-Carboxy-2-nitrobenzoic Acid | Selective Mono-esterification | Direct route if the dicarboxylic acid is available. | Can be difficult to achieve high selectivity for mono-esterification; may result in a mixture of di-ester, mono-ester, and starting material. |

Conclusion

The synthesis of this compound is most efficiently and economically achieved through the regioselective nitration of dimethyl terephthalate followed by a controlled selective monohydrolysis. This primary pathway offers high yields from a low-cost starting material. Alternative routes, such as the oxidation of methyl 4-formyl-3-nitrobenzoate or the selective esterification of 4-carboxy-2-nitrobenzoic acid, provide valuable options depending on the availability of precursors and specific experimental constraints. A thorough understanding of the underlying reaction mechanisms and the rationale behind the experimental protocols is paramount for the successful and reproducible synthesis of this important chemical intermediate. The insights and detailed procedures provided in this guide are intended to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

References

- 1. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]

- 2. Dimethyl nitroterephthalate | 5292-45-5 [chemicalbook.com]

- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-Substituted-2-Nitrobenzoic Acids for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-substituted-2-nitrobenzoic acids, with a primary focus on the widely utilized intermediate, 4-Methoxy-2-nitrobenzoic acid. It is designed for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of the properties, synthesis, and applications of these compounds. This document clarifies the critical distinction between the methoxy and methoxycarbonyl analogs, presents detailed physicochemical data, outlines a validated synthesis protocol, and discusses the relevance of these molecules in modern pharmaceutical research.

Clarification of Nomenclature: Methoxy vs. Methoxycarbonyl

A frequent point of confusion in sourcing and synthesis is the distinction between a methoxy and a methoxycarbonyl group at the 4-position of the 2-nitrobenzoic acid scaffold. The structural difference is significant, leading to distinct chemical properties and molecular weights.

-

4-Methoxy-2-nitrobenzoic acid contains a methoxy group (-OCH₃) at the C4 position.

-

4-(Methoxycarbonyl)-2-nitrobenzoic acid features a methyl ester group (-COOCH₃) at the C4 position, making it a dicarboxylic acid derivative.

This guide will focus predominantly on 4-Methoxy-2-nitrobenzoic acid due to its more prevalent use as a synthetic intermediate and the greater availability of technical data. A summary of the key identifiers for both compounds is provided below for clarity.

Core Compound Profile: 4-Methoxy-2-nitrobenzoic Acid

Molecular and Physicochemical Properties

4-Methoxy-2-nitrobenzoic acid is a key aromatic building block in organic synthesis, valued for its specific substitution pattern that allows for regioselective reactions. The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic environment on the benzene ring, influencing its reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| IUPAC Name | 4-methoxy-2-nitrobenzoic acid | [1] |

| CAS Number | 33844-21-2 | [1] |

| Melting Point | 196.5-200.5 °C | [2] |

| Appearance | Yellow solid |

Synthesis of 4-Methoxy-2-nitrobenzoic Acid

A common and reliable method for the laboratory-scale synthesis of 4-Methoxy-2-nitrobenzoic acid is the oxidation of 4-methyl-3-nitroanisole. The causality behind this choice of precursor lies in the commercial availability of the starting material and the high-yield conversion of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Objective: To synthesize 4-Methoxy-2-nitrobenzoic acid with high purity and yield.

Materials:

-

4-Methyl-3-nitroanisole (1 equivalent)

-

Potassium permanganate (KMnO₄) (3.5 equivalents)

-

Water (H₂O)

-

1 N Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-methyl-3-nitroanisole (e.g., 3.6 g, 18 mmol) and potassium permanganate (e.g., 10 g, 63 mmol) in water (e.g., 200 mL) is refluxed for 24 hours.[2] The prolonged reflux is necessary to drive the oxidation of the relatively stable methyl group to completion.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The insoluble manganese dioxide (MnO₂) byproduct is removed by filtration.

-

The filtrate is then acidified to a pH of 2 using 1 N hydrochloric acid.[2] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

The aqueous solution is extracted three times with chloroform (e.g., 3 x 50 mL).[2]

-

The combined organic phases are dried over anhydrous magnesium sulfate and then filtered.[2]

-

The solvent is removed under reduced pressure to yield the crude 4-Methoxy-2-nitrobenzoic acid, which can be further purified by recrystallization if necessary. An expected yield of approximately 80% can be achieved with this method.[2]

Caption: Workflow for the synthesis of 4-Methoxy-2-nitrobenzoic acid.

Applications in Research and Drug Development

4-Methoxy-2-nitrobenzoic acid is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its functional groups can be selectively modified. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of coupling reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Its structural features are valuable in constructing heterocyclic systems and as a scaffold in medicinal chemistry for developing new therapeutic agents. For example, related nitrobenzoic acid derivatives are used in the synthesis of kinase inhibitors for cancer therapy.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 4-Methoxy-2-nitrobenzoic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹ respectively).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the methoxy protons (a singlet around 3.9 ppm), aromatic protons (in the 7-8 ppm region), and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm).

-

¹³C NMR: Expect signals for the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Secondary Compound Profile: this compound

As previously mentioned, this compound is a distinct chemical entity. While less common, it is important for researchers to be aware of its properties to avoid confusion.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₆ | [5] |

| Molecular Weight | 225.15 g/mol | |

| IUPAC Name | 2-nitroterephthalic acid 1-methyl ester | |

| CAS Number | Not readily available |

Due to its limited commercial availability and literature presence, detailed experimental protocols and applications are not as well-documented as for its methoxy counterpart. Its synthesis would likely involve the selective esterification of 2-nitroterephthalic acid.

Safety and Handling

4-Methoxy-2-nitrobenzoic acid is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This technical guide serves as a foundational resource for understanding the chemical nature and practical applications of 4-Methoxy-2-nitrobenzoic acid. By clarifying its identity relative to this compound, providing a robust synthesis protocol, and outlining its utility, this document aims to support the endeavors of researchers and professionals in the field of drug discovery and development. The self-validating nature of the provided synthesis protocol, coupled with detailed characterization data, ensures a high degree of confidence in obtaining the desired chemical entity for further investigation.

References

An In-Depth Technical Guide to the Solubility Profile of 4-(Methoxycarbonyl)-2-nitrobenzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(methoxycarbonyl)-2-nitrobenzoic acid, a key intermediate in pharmaceutical and organic synthesis. Recognizing the current gap in publicly available, extensive solubility data for this specific compound, this document serves as a robust methodological and theoretical resource for researchers, scientists, and drug development professionals. It outlines the fundamental principles of solubility, details a rigorous experimental protocol for its determination using the isothermal gravimetric method, and explains the thermodynamic analysis required to interpret the resulting data. By providing a self-validating experimental design and a thorough theoretical underpinning, this guide empowers researchers to generate the precise and reliable solubility data crucial for process development, formulation, and purification of this important chemical entity.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

This compound (Figure 1) is a significant building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid, a methyl ester, and a nitro group, imparts a unique combination of polarity and reactivity. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility and handling in numerous applications.

A thorough understanding of its solubility profile is paramount for:

-

Reaction Optimization: Selecting the appropriate solvent to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Crystallization and Purification: Designing efficient crystallization processes for isolating the compound with high purity. The choice of solvent directly impacts crystal morphology, size distribution, and impurity profiles.

-

Formulation Development: In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability. Understanding its behavior in different solvents is crucial for developing effective drug delivery systems.

-

Analytical Method Development: Establishing reliable analytical techniques, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of the analyte's solubility in the mobile phase.

This guide will provide the foundational knowledge and practical protocols to enable researchers to meticulously determine and analyze the solubility of this compound in a range of organic solvents.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent molecules. For this compound, the key functional groups influencing its solubility are:

-

Carboxylic Acid (-COOH): Capable of strong hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions.

-

Methyl Ester (-COOCH3): Contributes to polarity and can act as a hydrogen bond acceptor.

-

Nitro Group (-NO2): A highly polar group that can participate in dipole-dipole interactions.

-

Aromatic Ring: Can engage in π-π stacking and van der Waals interactions.

The overall solubility in a given solvent will depend on the balance of these interactions. Polar solvents are expected to be more effective at dissolving this compound due to the presence of its polar functional groups.

Thermodynamic Principles

The dissolution process can be described by the change in Gibbs free energy (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, reflecting the change in disorder of the system.

For dissolution to be spontaneous, ΔG_sol must be negative. The temperature dependence of solubility is described by the van't Hoff equation , which relates the equilibrium constant (in this case, the solubility) to the enthalpy of solution.[1][2][3][4] For an endothermic dissolution process (ΔH_sol > 0), solubility increases with temperature. Conversely, for an exothermic process (ΔH_sol < 0), solubility decreases as temperature rises.[2]

Predicting Solubility: Hansen Solubility Parameters

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility. The Hansen Solubility Parameters (HSP) approach is a powerful predictive tool based on the principle that "like dissolves like."[5][6][7] It decomposes the total cohesion energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each solvent and solute can be characterized by its three Hansen parameters. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher likelihood of dissolution.[6]

Experimental Determination of Solubility: A Self-Validating Protocol

The following section details a robust and reliable protocol for the experimental determination of the solubility of this compound using the isothermal gravimetric method. This method is straightforward, does not require sophisticated instrumentation for quantification, and provides accurate results when performed meticulously.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc., analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

Experimental Workflow Diagram

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. CHM 112 Lecture 26 [chm.uri.edu]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

A Comprehensive Technical Guide to the Purity and Assay of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

An In-depth Technical Guide

Introduction

4-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No: 55737-66-1) is a significant organic intermediate utilized in various research and development applications, including the synthesis of more complex molecules.[1] In any scientific endeavor, particularly within drug discovery and materials science, the absolute purity and accurately determined content (assay) of starting materials are not merely quality control metrics; they are foundational pillars upon which the reliability, reproducibility, and safety of all subsequent results depend.

This guide provides a comprehensive overview of the essential analytical methodologies for characterizing this compound. As a Senior Application Scientist, my objective is to move beyond simple procedural lists and delve into the causality behind methodological choices. We will explore the orthogonal techniques required to build a complete and trustworthy profile of this compound, ensuring that researchers, scientists, and drug development professionals can proceed with confidence in the integrity of their materials.

Section 1: Physicochemical Profile

A complete analysis begins with understanding the fundamental properties of the target molecule. These constants serve as the reference against which all experimental samples are compared.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₆ | [1][2] |

| Molecular Weight | 225.15 g/mol | [1][2] |

| CAS Number | 55737-66-1 | [1] |

| Appearance | Typically a solid | [3] |

| Purity (Typical) | ≥95% | [1] |

Section 2: The Analytical Imperative: Differentiating Purity and Assay

In analytical chemistry, the terms "purity" and "assay" are precise and distinct. Misunderstanding this distinction can lead to critical errors in experimental design and interpretation.

-

Purity refers to the percentage of the main component in a sample relative to all other detectable substances, including synthetic precursors, isomers, degradation products, and residual solvents. It is fundamentally a measure of heterogeneity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination due to its high resolving power.

-

Assay is the quantitative measurement of the amount of the specific, active substance within a sample. It provides a measure of the compound's concentration or content, often expressed as a weight/weight percentage. While HPLC can be used for assay, classical methods like titrimetry provide an excellent, direct measure of the functional group of interest—in this case, the carboxylic acid.

A compound can have a high assay value but contain significant impurities if those impurities share the same functional group. Therefore, employing orthogonal (different and complementary) methods is a self-validating system for comprehensively defining quality.

Section 3: Chromatographic Methods for Purity Determination

The primary objective of chromatographic analysis is to separate the target compound from all potential impurities, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the quintessential technique for analyzing moderately polar aromatic compounds like this compound. The C18 stationary phase (a nonpolar, octadecyl-functionalized silica) provides effective separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, is critical. The acid (typically phosphoric or formic acid) maintains a low pH to suppress the ionization of the carboxylic acid group (-COOH).[4][5][6] In its protonated form, the molecule is less polar, leading to better retention, sharper peak shapes, and more reliable quantification. UV detection is ideal, as the aromatic ring and nitro group constitute a strong chromophore.

Experimental Protocol: HPLC-UV Purity Method

-

Instrumentation:

-

HPLC system equipped with a UV-Vis detector.

-

C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

-

-

Reagents and Standards:

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic, e.g., 50:50 v/v)[6] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | ~230 nm (or λmax determined by UV scan)[6] |

| Injection Volume | 10 µL |

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

System Suitability: Inject the standard solution multiple times to ensure system precision (Relative Standard Deviation (%RSD) of peak area <1%).

-

Analysis: Inject the sample solution.

-

Purity Calculation: Purity is determined using the area percent method from the resulting chromatogram: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Trustworthiness: The validity of this protocol is confirmed by the system suitability test. Consistent retention times and peak areas demonstrate that the system is performing correctly. The high selectivity of HPLC ensures that even closely related isomers can often be resolved, providing a trustworthy purity value.[7]

Caption: HPLC workflow for purity determination.

Section 4: Assay Determination by Titrimetry

An assay by titration provides a direct measure of the molar content of the acidic species in the sample. It is a powerful, cost-effective, and highly precise method that complements the purity data from HPLC.

Expertise & Experience: The principle is a straightforward acid-base neutralization. The carboxylic acid proton of this compound is titrated with a strong base of a precisely known concentration, such as sodium hydroxide (NaOH). The endpoint, where all the acid has been neutralized, can be determined visually with an indicator like phenolphthalein or, for greater accuracy and automation, by monitoring the pH change with a potentiometer. This potentiometric method is superior as it is not subject to human error in color interpretation. This technique is a cornerstone of pharmacopeial methods for the assay of acidic drug substances.[8]

Experimental Protocol: Potentiometric Titration Assay

-

Instrumentation:

-

Autotitrator or manual burette with a pH meter and electrode.

-

Analytical balance.

-

-

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Ethanol or a suitable solvent to dissolve the sample, neutralized to the endpoint pH.

-

This compound sample.

-

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 200 mg of the compound into a beaker.

-

Dissolution: Dissolve the sample in a sufficient volume of neutralized ethanol (e.g., 50 mL). The use of an organic solvent is necessary due to the limited aqueous solubility of many benzoic acid derivatives.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH, recording the volume of titrant added and the corresponding pH.

-

Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the steepest part of the pH jump).

-

Assay Calculation: The assay is calculated using the following formula: *Assay (%) = (V x M x MW) / (W x 10) * Where:

-

V = Volume of NaOH used at the endpoint (mL)

-

M = Molarity of the NaOH solution (mol/L)

-

MW = Molecular weight of the compound (225.15 g/mol )

-

W = Weight of the sample (g)

-

-

Trustworthiness: The accuracy of this method is directly tied to the quality of the standardized titrant and the precision of the analytical balance. By performing a blank titration (titrating only the solvent) and subtracting any volume consumed, the method becomes self-validating and corrects for any acidic or basic impurities in the solvent.

Caption: Workflow for assay determination by titration.

Section 5: Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical identity and structure of the compound, ensuring that the main peak in the chromatogram and the titrated acid are indeed this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation.[1] The chemical shifts, integration values, and coupling patterns of the protons in the ¹H NMR spectrum provide a unique fingerprint of the molecule, confirming the substitution pattern on the aromatic ring and the presence of the methoxycarbonyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[9] For this molecule, characteristic stretches would be observed for the carboxylic acid O-H, the two C=O groups (ester and acid), and the N-O bonds of the nitro group.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides the molecular weight of the parent compound and any impurities, which is invaluable for their identification.[10]

Section 6: Summary and Conclusion

A robust and reliable characterization of this compound cannot be achieved with a single technique. A multi-faceted, orthogonal approach is mandatory for ensuring scientific integrity.

| Method | Primary Purpose | Key Insights |

| HPLC | Purity | Quantifies the main component relative to all separable impurities. High selectivity.[6][7] |

| Titration | Assay | Quantifies the total amount of the acidic functional group. Highly precise and accurate for content.[8] |

| NMR | Structure ID | Unambiguously confirms the chemical structure and can identify structural isomers.[1] |

| IR | Functional Groups | Confirms the presence of key chemical bonds (C=O, O-H, NO₂).[9] |

| MS | Molecular Weight | Confirms the molecular weight and helps identify unknown impurities.[10] |

By integrating the results from chromatography (purity), titrimetry (assay), and spectroscopy (identity), researchers can establish a comprehensive quality profile. This rigorous, self-validating system ensures that the material meets the stringent requirements for advanced research and development, ultimately leading to more reliable and reproducible scientific outcomes.

References

- 1. This compound | 55737-66-1 | Benchchem [benchchem.com]

- 2. This compound | C9H7NO6 | CID 21906474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | SIELC Technologies [sielc.com]

- 5. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. biomedres.us [biomedres.us]

CAS number 55737-66-1 properties and suppliers

An In-depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine 3-oxide

A Note on Chemical Identification: The topic of this guide is 2,4-Diamino-6-piperidinopyrimidine 3-oxide. It is important to note that the CAS Number 55737-66-1 is incorrectly associated with this compound in some databases and instead corresponds to 2-Nitroterephthalic acid 4-methyl ester. The correct and universally recognized identifier for 2,4-Diamino-6-piperidinopyrimidine 3-oxide is CAS Number 38304-91-5 . This compound is widely known by its non-proprietary name, Minoxidil . This guide will proceed with a comprehensive analysis of Minoxidil (CAS 38304-91-5).

Abstract

This technical guide provides a comprehensive overview of 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil), a potent peripheral vasodilator and a widely utilized agent for the treatment of androgenetic alopecia. We will explore its fundamental physicochemical properties, delve into its well-established mechanism of action as a potassium channel opener, present detailed experimental protocols for its characterization, and list reputable suppliers. This document is designed for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of Minoxidil's scientific and therapeutic landscape.

Introduction: From Antihypertensive to Hair Growth Stimulant

Minoxidil was first introduced as an oral medication for severe, refractory hypertension under the trade name Loniten.[1][2] Its development took a significant turn upon the observation of a peculiar side effect: hypertrichosis, or excessive hair growth.[3] This serendipitous discovery led to its reformulation as a topical solution (Rogaine) for treating hair loss.[1][2] Its dual application makes it a fascinating subject of study, bridging cardiovascular pharmacology and dermatological science. As a pyrimidine N-oxide derivative, its unique structure is key to its biological activity.[2]

Physicochemical Properties

A compound's physical and chemical characteristics are foundational to its application in research and formulation. Minoxidil presents as a white to off-white crystalline powder.[1][4] Its solubility profile is critical for both in vitro experimentation and the development of effective topical and oral dosage forms.

| Property | Value | Source(s) |

| CAS Number | 38304-91-5 | [1][5] |

| Molecular Formula | C₉H₁₅N₅O | [4][5] |

| Molecular Weight | 209.25 g/mol | [4][5] |

| Appearance | White to off-white, odorless, crystalline solid | [1][4][5] |

| Melting Point | ~272-274 °C (decomposes) | [4] |

| pKa | 4.61 | [1] |

| Solubility (mg/mL) | Water (~2.2), Ethanol (29), Propylene Glycol (75), DMSO (6.5) | [1][4] |

Mechanism of Action: A Tale of Two Pathways

Minoxidil's therapeutic effects are rooted in its action as a potassium channel opener. However, the precise downstream effects differ depending on the target tissue (vascular smooth muscle vs. hair follicle).

Vasodilation Pathway

As an antihypertensive agent, Minoxidil's active metabolite, minoxidil sulfate, activates ATP-sensitive potassium channels (K-ATP) in the plasma membranes of vascular smooth muscle cells.[3] This activation leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular Ca2+. The resulting decrease in intracellular calcium prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and arteriolar vasodilation.[3] This potent vasodilation reduces peripheral resistance and, consequently, blood pressure.[3]

Caption: Minoxidil's vasodilatory mechanism of action.

Hair Growth Stimulation

The mechanism for hair growth is more complex and not fully elucidated, but several key actions are proposed. The vasodilatory effect is thought to improve microcirculation around hair follicles, increasing the delivery of oxygen and nutrients.[5] More directly, Minoxidil is believed to stimulate hair follicles by prolonging the anagen (growth) phase and shortening the telogen (resting) phase of the hair cycle.[5][6] It appears to promote the survival of dermal papilla cells (DPCs) by activating signaling pathways like ERK and Akt and by increasing the expression of anti-apoptotic proteins such as Bcl-2.[5]

Experimental Protocols: Characterization & Sourcing

To rigorously assess the activity of Minoxidil in a laboratory setting, standardized protocols are essential.

In Vitro Aortic Ring Vasorelaxation Assay

This classic pharmacology experiment provides a direct functional measure of a compound's vasodilatory properties. It validates the primary mechanism of action for Minoxidil's antihypertensive effects.

Causality Behind Choices:

-

Aorta: A robust and readily available source of vascular smooth muscle.

-

Phenylephrine: A potent α1-adrenergic agonist used to induce a stable, submaximal pre-contraction, creating a state of tone against which relaxation can be measured.

-

Cumulative Dosing: An efficient method to generate a full concentration-response curve from a single tissue preparation, minimizing biological variability.

Methodology:

-

Preparation: Euthanize a Sprague-Dawley rat according to approved ethical protocols. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

-

Mounting: Clean the aorta of adipose and connective tissue and cut it into 2-3 mm rings. Suspend the rings in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 grams, replacing the buffer every 15 minutes.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Compound Addition: Once a stable plateau of contraction is reached, add Minoxidil in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration.

-

Data Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction. Plot the concentration-response curve to determine the EC₅₀ value.

Caption: Experimental workflow for the in vitro vasorelaxation assay.

Sourcing & Procurement

Acquiring high-purity Minoxidil is crucial for obtaining reliable and reproducible experimental data. The following vendors are established suppliers of this compound for research purposes.

| Supplier | Product Identifier | Purity Specification |

| BenchChem | B2025 | >98% |

| ChemicalBook | CB7254350 | >98% |

| Pharmaffiliates | N/A | High Purity |

| Thermo Scientific | N/A | 97% |

Conclusion

2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil) remains a cornerstone compound in both cardiovascular and dermatological research. Its well-defined mechanism as a K-ATP channel opener provides a solid foundation for its use as a reference compound in studies of vasodilation and ion channel modulation. Furthermore, the ongoing exploration into its effects on the hair follicle life cycle presents continued opportunities for discovery in regenerative medicine and cell biology. The protocols and resources outlined in this guide offer a robust framework for scientists to effectively investigate this multifaceted molecule.

References

- 1. Minoxidil - Wikipedia [en.wikipedia.org]

- 2. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]

- 4. chembk.com [chembk.com]

- 5. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-(Methoxycarbonyl)-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)-2-nitrobenzoic acid is a trifunctional aromatic compound that serves as a highly versatile scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, a methyl ester, and a nitro group, each offering a distinct handle for chemical modification. The strategic manipulation of these functional groups allows for the regioselective synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the nitro and methoxycarbonyl groups influences the reactivity of the aromatic ring, while the carboxylic acid and nitro groups themselves are prime sites for derivatization.

This guide provides an in-depth exploration of the key synthetic transformations possible with this compound. It offers detailed, field-proven protocols for derivatization at each functional group, explains the causality behind experimental choices, and presents workflows for sequential modifications to build molecular complexity.

Section 1: Derivatization via the Carboxylic Acid Group: Amide Synthesis

Principle and Rationale

The formation of an amide bond is one of the most critical reactions in pharmaceutical drug development. The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form stable amide derivatives. This reaction typically requires the activation of the carboxylic acid to overcome the unfavorable reaction between a nucleophilic amine and a non-electrophilic carboxylic acid. Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[1][2] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.[3] The urea byproduct is water-soluble, simplifying purification.[1] The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is often included to suppress side reactions and minimize racemization in chiral substrates.[4][5]

Workflow for Amide Coupling

Caption: General workflow for EDC-mediated amide synthesis.

Experimental Protocol: EDC-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative from this compound and a generic primary amine.

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.2 M concentration).

-

Addition of Amine: Add the desired primary or secondary amine (1.0-1.1 eq) to the solution.

-

Activation: Cool the reaction mixture to 0°C using an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.0 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide derivative.

Data Summary for Amide Coupling

| Parameter | Condition/Value | Rationale |

| Starting Acid | 1.0 eq | Limiting reagent |

| Amine | 1.0 - 1.1 eq | A slight excess can drive the reaction to completion. |

| EDC·HCl | 1.2 - 1.5 eq | Ensures complete activation of the carboxylic acid.[1] |

| HOBt | 1.0 eq | Suppresses side reactions and minimizes racemization.[4] |

| Solvent | Anhydrous DMF, DCM | Aprotic solvents prevent hydrolysis of the active intermediate.[5] |

| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic reaction; RT allows for completion. |

| Reaction Time | 4 - 24 hours | Varies depending on the nucleophilicity of the amine. |

| Typical Yield | 70 - 95% | Dependent on amine reactivity and purification efficiency. |

Section 2: Derivatization via the Nitro Group: Synthesis of Amino Derivatives

Principle and Rationale

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation that dramatically alters the electronic properties of the molecule and opens up a vast potential for further derivatization, such as diazotization or acylation.[6][7][8] This conversion turns a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. The challenge lies in achieving this reduction chemoselectively, without affecting the ester or carboxylic acid functionalities.

While classical methods like catalytic hydrogenation (H₂/Pd/C) are highly effective, they can sometimes lead to the reduction of other functional groups.[9][10] Metal/acid systems (e.g., SnCl₂, Fe/HCl) are robust but can require harsh acidic conditions.[9] A modern, mild, and highly chemoselective method involves the use of sodium borohydride (NaBH₄) in combination with a transition metal salt, such as nickel(II) acetate (Ni(OAc)₂) or nickel(II) chloride (NiCl₂).[11][12][13] This system is effective at room temperature, proceeds rapidly, and has been shown to selectively reduce nitro groups in the presence of carboxylic acids.[11]

Workflow for Nitro Group Reduction

Caption: Workflow for chemoselective nitro reduction using NaBH₄/Ni(OAc)₂.

Experimental Protocol: Chemoselective Reduction using NaBH₄/Ni(OAc)₂

This protocol is adapted from the work of Setamdideh et al. for the efficient reduction of aromatic nitro compounds.[11][13]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of this compound (1.0 eq) in a mixture of acetonitrile (CH₃CN) and water (e.g., 10:1 v/v).

-

Catalyst Addition: To the resulting solution, add Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (0.2 eq) and stir for 3-5 minutes at room temperature.

-

Reductant Addition: Add sodium borohydride (NaBH₄) (4.0 eq) as a fine powder in small portions over 10-15 minutes. An immediate deposition of a fine black precipitate and gas evolution should be observed.

-

Reaction: Continue to stir the mixture vigorously at room temperature for 20-60 minutes. Monitor the reaction by TLC.

-

Work-up: Upon completion, add distilled water (approx. 5 mL per mmol of starting material) and stir for 10 minutes. Extract the mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (3x).

-